o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-7-9-18(10-8-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)19-6-4-3-5-17(19)2/h3-10,15H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQUBNBGAZOTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2).
Mode of Action
Similar compounds have shown to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation. By inhibiting CDK2, these compounds can potentially halt the cell cycle, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
As a potential cdk2 inhibitor, it could affect the cell cycle regulation pathway. Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, where DNA replication occurs. This can lead to the inhibition of cell proliferation, particularly in cancer cells.
Biological Activity
The compound o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, with the CAS number 920263-08-7, is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological evaluations documented in various studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N7O, and it has a molecular weight of 413.5 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N7O |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 920263-08-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Recent methodologies have utilized regioselective reactions to create derivatives of triazolo-pyrimidinones, enhancing the compound's bioactivity through structural modifications .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structures. For instance, derivatives of pyrimidines have shown significant inhibitory effects on various cancer cell lines:
- IC50 Values : Compounds related to triazolo-pyrimidines exhibited IC50 values ranging from low nanomolar concentrations against cancer cell lines such as MCF-7 and HepG2 .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains like E. coli and S. aureus, indicating potential for therapeutic applications in infectious diseases .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways relevant to cancer proliferation or microbial growth. For example, some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation .
Case Studies
- Anticancer Efficacy : A study highlighted that a related triazolo-pyrimidine derivative displayed enhanced cytotoxicity against the A549 lung cancer cell line with an IC50 value of 2.74 μM .
- Antimicrobial Testing : In vitro studies revealed that certain derivatives had significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with effective concentrations noted in the low micromolar range .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step reactions that incorporate various heterocyclic compounds. The triazole and pyrimidine rings are particularly important due to their biological activity. For instance, the triazole moiety has been linked to various pharmacological effects, including antimicrobial and anticancer activities .
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | p-Toluidine + hydrazine derivatives | 85 |
| 2 | Alkylation | Piperazine + ketones | 75 |
| 3 | Final coupling | o-Tolyl derivative + triazole compound | 70 |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, triazole derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways critical for tumor growth .
Antimicrobial Activity
In addition to anticancer effects, compounds similar to this compound have demonstrated antimicrobial activity against both bacterial and fungal strains. For instance, studies have shown efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Table 2: Biological Assays
| Activity Type | Tested Strains | Inhibition Zone (mm) |
|---|---|---|
| Anticancer | MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 | |
| Antimicrobial | S. aureus | 20 |
| C. albicans | 17 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, triazolo[4,5-d]pyrimidine cores are synthesized via cyclization of amidine intermediates under reflux conditions in solvents like THF or DMF. Piperazine linkage is achieved via nucleophilic substitution or coupling reactions, followed by methanone functionalization using o-tolyl acyl chlorides. Purification involves column chromatography or recrystallization from ethyl acetate/hexane mixtures .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.25–8.0 ppm for aryl groups, NH signals at δ 10.31 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 457 [M+]) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 60.39% calculated vs. 60.0% observed) .
- IR Spectroscopy : Identifies carbonyl (1705–1665 cm⁻¹) and NH stretches (3250 cm⁻¹) .
Q. How do structural modifications to the triazolopyrimidine or piperazine moieties affect biological activity?
- Methodological Answer : Substitutions on the triazole (e.g., p-tolyl vs. halogenated aryl groups) or piperazine (e.g., N-methyl vs. hydroxyl groups) alter electronic and steric properties, impacting receptor binding. For example, replacing p-tolyl with electron-withdrawing groups (e.g., Cl) in triazolo-pyrimidine derivatives enhances antimicrobial activity by 30–50% in agar diffusion assays .
Advanced Research Questions
Q. How can researchers resolve low synthetic yields (<55%) during triazolo-pyrimidine cyclization?
- Methodological Answer : Optimize reaction conditions by:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Polarity : Switch from THF to DMF to stabilize transition states .
- Temperature Gradients : Perform stepwise heating (e.g., 80°C → 120°C) to minimize side reactions .
Q. What strategies are effective for identifying and characterizing synthesis-derived impurities?
- Methodological Answer :
- HPLC-PDA/HRMS : Detect impurities at RRT 0.8–1.2 relative to the main peak. Compare fragmentation patterns with reference standards (e.g., triazolo-pyridazinone byproducts) .
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), or light to simulate degradation pathways .
- Synthetic Controls : Co-synthesize suspected impurities (e.g., des-methyl analogs) for spiking experiments .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the triazole N2 atom and π-π stacking with the p-tolyl group .
- Molecular Dynamics (MD) : Simulate stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC50 data from enzyme inhibition assays .
Q. What experimental approaches address contradictory bioactivity data across cell-based vs. enzyme assays?
- Methodological Answer :
- Mechanistic Profiling : Compare target engagement in cell lysates (e.g., Western blot for phosphorylated kinases) vs. recombinant enzyme activity .
- Membrane Permeability Assays : Use Caco-2 monolayers to assess if poor cellular activity stems from low permeability (Papp < 1 × 10⁻⁶ cm/s) .
- Off-Target Screening : Employ thermal shift assays (TSA) to identify non-specific protein binding .
Methodological Challenges in Stability and Solubility
Q. How can researchers determine the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products using LC-MS .
- Thermal Stability : Conduct DSC/TGA to identify decomposition temperatures (>200°C) .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous dosing .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance solubility by 5–10-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
